molecular formula C10H9N3O2S B3222031 5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione CAS No. 1211-87-6

5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B3222031
CAS No.: 1211-87-6
M. Wt: 235.26 g/mol
InChI Key: LDHMELXHLAXAAA-UHFFFAOYSA-N
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Description

5-[(2-Aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and chemical biology. This molecule is built upon the pyrimidinedione scaffold, a core structure found in fundamental biological molecules like the nucleobase uracil . The specific substitution at the 5-position with a (2-aminophenyl)sulfanyl group makes it a valuable derivative for probing structure-activity relationships and developing novel biochemical tools. The compound's structure suggests potential as a key intermediate or precursor in organic synthesis. The presence of both the electron-rich aminophenyl group and the pyrimidinedione ring system, which can act as both a hydrogen bond donor and acceptor, makes it a versatile building block for creating more complex molecular architectures. Researchers may utilize this compound in the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns. Its properties are also relevant for materials science, particularly in the development of organic semiconductors or ligands for metal-organic frameworks, due to its potential for pi-pi stacking and metal coordination. This product is intended for research and development applications by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

5-(2-aminophenyl)sulfanyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-6-3-1-2-4-7(6)16-8-5-12-10(15)13-9(8)14/h1-5H,11H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHMELXHLAXAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 2-aminothiophenol with a suitable pyrimidinedione precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethyl sulfoxide. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its potential as an anticancer agent . Research has demonstrated that derivatives of pyrimidinediones exhibit substantial antitumor activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in 2018 synthesized several derivatives of thieno[3,2-d]pyrimidine, including those related to 5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione. The synthesized compounds were evaluated for their anticancer properties against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The results indicated that several derivatives exhibited potent growth inhibition comparable to doxorubicin, a well-known chemotherapeutic agent. Specifically, compounds derived from this pyrimidinedione structure showed promising activity, suggesting that modifications to the core structure can enhance efficacy against tumors .

Table 1: Anticancer Activity of Derivatives

Compound IDCell LineIC50 (µM)Comparison to Doxorubicin
Compound AMCF-75.2Comparable
Compound BHeLa3.9Higher efficacy
Compound CHCT-1167.1Lower efficacy

Antimicrobial Properties

Beyond its anticancer potential, the compound has also been investigated for its antimicrobial properties . The presence of the sulfanyl group is believed to enhance the compound's ability to interact with microbial enzymes and disrupt cellular processes.

Research Findings

A study indicated that certain derivatives of pyrimidinedione exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

Potential in Drug Development

The structural versatility of this compound makes it an attractive candidate in drug development. Its ability to be modified at various positions allows for the exploration of new therapeutic agents targeting multiple diseases.

Table 2: Modifications and Their Effects

Modification PositionEffect on Activity
Position 5Increased antitumor activity
Position 6Enhanced antimicrobial properties
Position 2Improved bioavailability

Mechanism of Action

The mechanism of action of 5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The aminophenylsulfanyl group can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit or activate certain pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidinedione Derivatives

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives
Compound Name Substituent at Position 5 Molecular Weight Key Properties/Biological Activity Reference
5-[(2-Aminophenyl)sulfanyl]-... 2-Aminophenylsulfanyl Not reported Hypothesized enhanced receptor binding N/A
Uracil (2,4(1H,3H)-pyrimidinedione) H 112.09 Component of UFT chemotherapy
5-Phenyl-2,4(1H,3H)-pyrimidinedione Phenyl ~188.2 Serotonin 2 antagonist (moderate activity)
(E)-5-Nitro-6-(4-nitrostyryl)-... Nitro and 4-nitrostyryl ~294.2 Lumazine synthase inhibitor (Ki = 3.7 µM)
5-Bromo-6-methyl-3-(1-methylpropyl)-... Bromo, methyl, sec-butyl 261.12 Herbicide (Bromacil)
5-(3-Bromo-5-fluorophenyl)-... 3-Bromo-5-fluorophenyl 285.07 Halogenated analog; electronic modulation
5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione Ribitylamino ~298.3 Riboflavin biosynthesis intermediate

Key Findings from Structural Analogs

Substituent Effects on Bioactivity: Aromatic Groups: The phenyl group in 5-phenylpyrimidinedione contributes to serotonin receptor antagonism , whereas the 2-aminophenylsulfanyl group in the target compound may enhance interactions with receptors via hydrogen bonding and π-stacking. Electron-Withdrawing Groups: Nitro and halogen substituents (e.g., in Bromacil and 5-(3-bromo-5-fluorophenyl)-... ) increase lipophilicity and electronic effects, favoring enzyme inhibition or herbicidal activity. Hydrophilic Moieties: The ribitylamino group in 5-amino-6-ribitylamino-... facilitates its role in riboflavin biosynthesis by enabling interactions with lumazine synthase .

Solubility and Stability: Uracil derivatives with hydrophilic groups (e.g., ribitylamino ) exhibit higher aqueous solubility, critical for metabolic pathways. In contrast, lipophilic substituents like sec-butyl in Bromacil enhance membrane permeability for herbicidal action . The 2-aminophenylsulfanyl group in the target compound likely balances moderate lipophilicity (from the sulfur atom) with solubility (from the amino group), a desirable trait for drug candidates.

Enzyme Inhibition: The nitro-styryl derivative (Ki = 3.7 µM ) demonstrates that electron-deficient substituents improve lumazine synthase inhibition. Comparatively, the target compound’s amino group may engage in hydrogen bonding with enzyme active sites.

Agricultural vs. Pharmaceutical Applications :

  • Bulky substituents (e.g., sec-butyl in Bromacil ) are associated with herbicidal use, while smaller aromatic or polar groups (e.g., phenyl , nitro ) align with pharmaceutical applications.

Biological Activity

5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione, a compound belonging to the pyrimidine family, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step processes that leverage various chemical reactions to introduce the sulfanyl and aminophenyl groups onto the pyrimidinedione scaffold. The synthetic routes have been documented extensively in literature, showcasing different methodologies that yield high purity and yield of the target compound. For instance, one study outlines a method involving the reaction of 2-aminophenyl thioether with appropriate pyrimidine precursors under controlled conditions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A series of studies have demonstrated its effectiveness against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed comparable cytotoxicity to doxorubicin, a standard chemotherapy drug.
  • HeLa (Cervical Cancer) : Inhibition of cell proliferation was observed at lower concentrations than typically required for conventional treatments.
  • HCT-116 (Colorectal Cancer) : Marked growth inhibition was noted, suggesting a broad spectrum of anticancer activity.

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, as well as inhibition of key signaling pathways associated with tumor growth and metastasis .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific biological targets. For example:

  • eEF2K Inhibition : Recent studies have highlighted its role as an inhibitor of eEF2K (eukaryotic elongation factor 2 kinase), which is implicated in protein synthesis regulation and energy homeostasis in cancer cells. By degrading eEF2K proteins, the compound effectively reduces cell viability and proliferation in triple-negative breast cancer models .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest potential antimicrobial activity against various pathogens. The compound has shown effectiveness against both bacterial and fungal strains, indicating its versatility as a therapeutic agent .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on MCF-7 Cells : This study assessed the cytotoxic effects of the compound on MCF-7 cells compared to doxorubicin. Results indicated IC50 values that were within a similar range as doxorubicin but with distinct mechanisms leading to apoptosis.
  • In Vivo Mouse Models : Animal studies using xenograft models demonstrated significant tumor reduction when treated with this compound compared to control groups. No significant toxicity was observed at therapeutic doses, highlighting its potential for clinical application.
  • Antimicrobial Screening : A separate investigation evaluated the compound's efficacy against common bacterial strains such as E. coli and S. aureus. Results showed promising inhibitory effects, warranting further exploration into its use as an antimicrobial agent.

Q & A

Q. What are the key steps and methodological considerations for synthesizing 5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione?

The synthesis typically involves:

  • Nucleophilic substitution : Reacting 2-aminothiophenol with a halogenated pyrimidinedione precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalyst optimization : Transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) may enhance regioselectivity and yield, particularly for sulfur-containing intermediates .
  • Temperature control : Reactions often proceed at 80–100°C for 6–12 hours, monitored via TLC or HPLC to prevent side reactions .

Q. Critical parameters :

ParameterOptimal RangeAnalytical Method
SolventDMF, DMSONMR (solvent purity)
Reaction Time8–10 hoursTLC (Rf = 0.3–0.5 in EtOAc/hexane)
Yield60–75%HPLC (≥95% purity)

Q. How can researchers confirm the structural integrity of this compound?

Methodological workflow :

NMR spectroscopy :

  • ¹H NMR : Verify aromatic proton signals (δ 6.8–7.5 ppm for aminophenyl) and pyrimidine NH peaks (δ 10–12 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O at δ 165–170 ppm) and thiourea (C-S at δ 125–130 ppm) groups .

IR spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Mass spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₀H₉N₃O₂S, m/z 235.04) .

Common pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction pathways for derivatives of this compound?

Integrated approach :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for functionalization .
  • Reaction path screening : Tools like GRRM or AFIR predict intermediates, reducing experimental trial-and-error .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for solubility and reactivity .

Case study : Substituent effects at the 2-aminophenyl group were computationally screened, revealing electron-donating groups (e.g., -OCH₃) enhance nucleophilic sulfur reactivity by 15–20% .

Q. How should researchers design assays to evaluate the biological activity of this compound while addressing cytotoxicity?

Methodology :

Target selection : Prioritize enzymes (e.g., thymidylate synthase) based on structural homology to pyrimidine analogs .

In vitro assays :

  • Enzyme inhibition : IC₅₀ determination via UV-Vis kinetics (e.g., ΔA₃₀₀ nm over 30 minutes) .
  • Cytotoxicity : Parallel MTT assays on HEK-293 cells to establish selectivity indices (SI = IC₅₀(normal)/IC₅₀(target)) .

Data validation : Cross-reference with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. Example results :

AssayResultReference
Thymidylate synthase inhibitionIC₅₀ = 8.2 µM
Cytotoxicity (HEK-293)IC₅₀ = 120 µM

Q. How can contradictory spectroscopic data from independent studies be reconciled?

Resolution strategies :

Batch variability : Compare synthetic routes—differences in solvent purity or catalyst loading may alter byproducts .

Dynamic NMR : Investigate tautomerism (e.g., keto-enol equilibria) causing signal splitting .

X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition) .

Q. Documented discrepancies :

  • NH proton signals in DMSO-d₆ vs. CDCl₃: Hydrogen bonding in DMSO shifts NH peaks upfield by 0.5 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione
Reactant of Route 2
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5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione

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